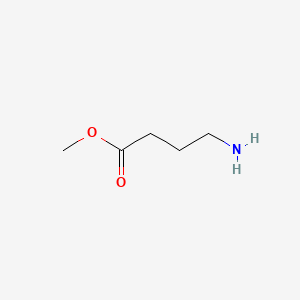

Methyl 4-aminobutanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-aminobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-8-5(7)3-2-4-6/h2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVQGGLZHHFGHPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13031-60-2 (hydrochloride) | |

| Record name | 4-Aminobutyric acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003251078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10954242 | |

| Record name | Methyl 4-aminobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3251-07-8 | |

| Record name | Methyl 4-aminobutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3251-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminobutyric acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003251078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-aminobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 4-aminobutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-aminobutanoate, also known as methyl-γ-aminobutyrate, is the methyl ester of the non-proteinogenic amino acid γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. This document provides a comprehensive overview of the physical and chemical properties of this compound and its more commonly available hydrochloride salt. It includes detailed tables of physical constants, experimental protocols for its synthesis and characterization, and a discussion of its chemical reactivity and biological significance. Visualizations of a key biological pathway and a representative experimental workflow are provided to further elucidate its role and synthesis.

Physical Properties

This compound is a colorless liquid at room temperature, while its hydrochloride salt is a white to off-white crystalline solid. The physical properties of both the free base and the hydrochloride salt are summarized in the tables below.

Table 1: Physical Properties of this compound (Free Base)

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁NO₂ | [1] |

| Molecular Weight | 117.15 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Melting Point | Not available | |

| Boiling Point | 75-77 °C at 12 mmHg | |

| Density | 1.012 g/cm³ | |

| Solubility | Soluble in water, ethanol, and other polar organic solvents. | [2] |

Table 2: Physical Properties of this compound Hydrochloride

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂ClNO₂ | [3] |

| Molecular Weight | 153.61 g/mol | [3] |

| Appearance | White to almost white crystalline powder | [4] |

| Melting Point | 120-125 °C | [5] |

| Solubility | Soluble in water and DMSO (~30 mg/mL). | [5] |

Chemical Properties and Reactivity

This compound possesses two primary reactive sites: the primary amine and the methyl ester. These functional groups allow for a variety of chemical transformations, making it a versatile building block in organic synthesis.

Acylation and Amide Formation (Aminolysis)

The primary amine of this compound can readily undergo acylation reactions with acyl chlorides, anhydrides, or other esters to form amides. This reactivity is fundamental to its use in peptide synthesis, where the amine group can form a peptide bond with the carboxylic acid of another amino acid.

The ester group can also react with other amines in a process called aminolysis to form a new amide and methanol. This transamidation reaction is typically slower than the acylation of the primary amine.

Ester Hydrolysis

Under acidic or basic conditions, the methyl ester can be hydrolyzed to yield 4-aminobutanoic acid (GABA).

Biological Role and Signaling Pathways

As a derivative of GABA, this compound is of significant interest in neuroscience and pharmacology. It is studied for its potential to modulate the GABAergic system.[2] The GABAergic signaling pathway is crucial for regulating neuronal excitability. A simplified representation of a GABAergic synapse is depicted below.

Caption: Simplified diagram of a GABAergic synapse.

Experimental Protocols

Synthesis of this compound Hydrochloride

This protocol describes a common method for the synthesis of this compound hydrochloride from 4-aminobutyric acid (GABA).

Materials:

-

4-aminobutyric acid (GABA)

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or anhydrous HCl gas

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

-

Rotary evaporator

Procedure: [6]

-

In a round-bottom flask equipped with a magnetic stir bar, suspend 4-aminobutyric acid in anhydrous methanol.

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred suspension. Alternatively, bubble anhydrous HCl gas through the mixture. An exothermic reaction will occur.

-

After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature.

-

Remove the solvent and excess reagent under reduced pressure using a rotary evaporator.

-

The resulting white solid is this compound hydrochloride. It can be further purified by recrystallization from a suitable solvent system (e.g., methanol/ether).

The following diagram illustrates the general workflow for this synthesis and purification.

Caption: Workflow for the synthesis of this compound HCl.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

NMR spectrometer (e.g., 300 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆)

Sample Preparation:

-

Dissolve a small amount of this compound or its hydrochloride salt in the chosen deuterated solvent.

-

Transfer the solution to an NMR tube to the appropriate height.

Data Acquisition (General Parameters):

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 8-16.

-

Relaxation delay: 1-5 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled experiment.

-

Number of scans: 1024 or more, depending on concentration.

-

Relaxation delay: 2-5 seconds.

-

Expected Spectral Data for this compound (Free Base in CDCl₃):

-

¹H NMR:

-

~3.67 ppm (s, 3H, -OCH₃)

-

~2.75 ppm (t, 2H, -CH₂-NH₂)

-

~2.30 ppm (t, 2H, -CH₂-C=O)

-

~1.80 ppm (quintet, 2H, -CH₂-CH₂-CH₂-)

-

~1.50 ppm (br s, 2H, -NH₂)

-

-

¹³C NMR:

-

~174 ppm (C=O)

-

~51 ppm (-OCH₃)

-

~42 ppm (-CH₂-NH₂)

-

~35 ppm (-CH₂-C=O)

-

~28 ppm (-CH₂-CH₂-CH₂-)

-

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Conclusion

This compound is a valuable chemical entity with distinct physical and chemical properties that make it a useful tool in synthetic chemistry and a compound of interest in the study of neurobiology. Its dual functionality as both a primary amine and a methyl ester allows for a range of chemical modifications, while its structural relationship to GABA provides a basis for its potential biological activity. The experimental protocols provided herein offer a foundation for the synthesis and characterization of this compound for research and development purposes.

References

- 1. This compound | C5H11NO2 | CID 18614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Methyl 4-aminobutyrate HCl | 13031-60-2 | MOLNOVA [molnova.com]

- 4. This compound|GABA Derivative|Research Chemical [benchchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. prepchem.com [prepchem.com]

Methyl 4-aminobutanoate CAS number and molecular structure.

A Technical Guide to Methyl 4-aminobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as the methyl ester of γ-aminobutyric acid (GABA), is a pivotal chemical compound in neuroscience and medicinal chemistry.[1][2] As a derivative of the principal inhibitory neurotransmitter in the central nervous system, GABA, this compound serves as a valuable pro-drug and a versatile synthetic building block.[3][4] Its ability to cross the blood-brain barrier, a feat GABA itself cannot easily accomplish, makes it a significant tool for studying the GABAergic system.[4] This document provides a comprehensive technical overview of this compound, its properties, synthesis, and its role in biological systems, tailored for a scientific audience.

Core Chemical and Physical Data

This compound is the methyl ester resulting from the formal condensation of gamma-aminobutyric acid with methanol (B129727).[1][2] It is commonly handled in its free base form or as a more stable hydrochloride salt.

-

Chemical Abstracts Service (CAS) Number :

-

Molecular Structure :

Physicochemical Properties

The key quantitative properties of this compound and its hydrochloride salt are summarized in the table below for easy comparison.

| Property | This compound (Base) | This compound HCl |

| Molecular Weight | 117.15 g/mol [1][7] | 153.61 g/mol [5][6][8] |

| Appearance | Colorless liquid[7] | White to off-white crystals/powder[3][8] |

| Melting Point | -40 °C[7] | 120-125 °C[6][8] |

| Boiling Point | 203.9 °C[7] | N/A |

| Density | 1.010 g/cm³[7] | N/A |

| Solubility | Soluble in polar solvents (e.g., water, ethanol)[3][7] | Soluble in DMSO (≥30 mg/mL)[2] |

Synthesis and Experimental Protocols

The synthesis of this compound hydrochloride is typically achieved through the esterification of 4-aminobutyric acid. Below are two common and effective laboratory-scale protocols.

Protocol 1: Fischer Esterification with Anhydrous HCl

This classic method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[3]

Methodology:

-

Suspend 4-aminobutyric acid (0.2 mole, 20.64 g) in 200 mL of methanol in a round-bottom flask at room temperature.[9]

-

Slowly bubble anhydrous hydrogen chloride (HCl) gas into the heterogeneous mixture. The reaction is exothermic and may warm to a gentle reflux.[9]

-

After approximately 5 minutes of HCl addition, submerge the flask in a 0°C ice bath to control the temperature.[9]

-

Continue the addition of HCl gas for an additional 5 minutes while cooling.[9]

-

Place the reaction mixture under a nitrogen atmosphere and reflux for 17 hours.[9]

-

Following the reflux period, remove the solvent by evaporation in vacuo.[9]

-

The resulting product is this compound hydrochloride, obtained as a white solid, which can be used in subsequent steps without further purification.[9]

Protocol 2: Esterification using Trimethylchlorosilane (TMSCl)

This convenient method utilizes TMSCl to generate HCl in situ, facilitating esterification at room temperature.[10][11]

Methodology:

-

Place the amino acid (0.1 mol) in a suitable round-bottom flask.[10]

-

With magnetic stirring, slowly add freshly distilled trimethylchlorosilane (0.2 mol).[10]

-

Add 100 mL of methanol to the flask. The resulting solution or suspension is stirred at room temperature.[10]

-

Monitor the reaction's completion using Thin-Layer Chromatography (TLC).[10]

-

Once the reaction is complete, concentrate the mixture on a rotary evaporator to yield the product, amino acid ester hydrochloride.[10]

Biological Activity and Applications in Drug Development

This compound's primary significance lies in its relationship with GABA. It functions as a precursor or pro-drug that can effectively deliver GABA to the central nervous system.[4]

-

Blood-Brain Barrier Permeation : Unlike GABA, this compound hydrochloride is capable of crossing the blood-brain barrier after administration.[4]

-

Conversion to GABA : Once in the brain, it is hydrolyzed by endogenous esterases into 4-aminobutyric acid (GABA) and methanol.[4]

-

GABAergic System Modulation : The resulting GABA can then exert its inhibitory effects. The pro-drug has been shown to inhibit GABA binding to synaptic membranes, activate the release of GABA, and inhibit its uptake by synaptosomes.[4]

-

Therapeutic Potential : Because of these properties, it has been investigated for its neuroprotective and anticonvulsant effects.[3][4][7]

-

Synthetic Building Block : The molecule contains both an amine and an ester group, making it a highly versatile building block for creating more complex molecules.[3] It is particularly useful in the synthesis of lactams, such as 2-pyrrolidinone, and other novel compounds with potential pharmacological activity.[3][7]

Role in GABA Signaling Pathway

The compound itself does not have a unique signaling pathway but rather serves as a delivery vehicle for the active neurotransmitter, GABA. The GABA signaling pathway is a cornerstone of inhibitory neurotransmission in the brain.[12]

The process begins with the systemic administration of this compound, which crosses the blood-brain barrier. In the brain, it is enzymatically converted to GABA. This newly synthesized GABA contributes to the overall pool of the neurotransmitter, which then binds to ionotropic GABA-A or metabotropic GABA-B receptors on post-synaptic neurons. This binding event typically leads to the influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential, thus producing an inhibitory effect.

References

- 1. This compound | C5H11NO2 | CID 18614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound|GABA Derivative|Research Chemical [benchchem.com]

- 4. 4-aminobutyric acid methyl ester hydrochloride, a precursor of 4-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. This compound HCL [chembk.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. 4-氨基丁酸甲酯 盐酸盐 ≥99.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]

- 9. prepchem.com [prepchem.com]

- 10. mdpi.com [mdpi.com]

- 11. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BioKB - Entity - GO:0007214 [biokb.lcsb.uni.lu]

The Enigmatic Role of Methyl 4-aminobutanoate in Biochemical Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-aminobutanoate, the methyl ester of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), is a compound of significant interest in neuropharmacology and drug development. Its enhanced lipophilicity compared to GABA suggests its potential as a prodrug capable of traversing the blood-brain barrier to modulate central nervous system activity. This technical guide provides a comprehensive overview of the biological importance of this compound, focusing on its role in biochemical pathways, its interaction with the GABAergic system, and its metabolic fate. Detailed experimental protocols for studying this molecule, alongside quantitative data from relevant studies, are presented to facilitate further research and development in this area.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in reducing neuronal excitability.[1][2] Its therapeutic potential in a range of neurological and psychiatric disorders is well-established; however, its clinical utility is limited by its poor ability to cross the blood-brain barrier.[3] This has led to the exploration of various prodrug strategies, including the esterification of GABA to enhance its lipophilicity and facilitate its entry into the brain.

This compound (also known as GABA methyl ester) is a simple ester of GABA that has been investigated as a potential GABA prodrug.[4][5] The core concept is that this more lipophilic molecule can penetrate the central nervous system, where it is subsequently hydrolyzed by endogenous esterases to release GABA, thereby augmenting inhibitory neurotransmission. This guide delves into the biochemical underpinnings of this process, from its interaction with GABA receptors to its metabolic conversion and potential alternative pathways.

Biochemical Pathways and Mechanisms of Action

The primary biochemical significance of this compound lies in its role as a precursor to GABA. Upon entering a biological system, it is hypothesized to undergo enzymatic hydrolysis to yield GABA and methanol.

The GABAergic System

The GABAergic system is the primary inhibitory network in the brain, balancing neuronal excitation.[6] This system includes GABA, its synthesizing and degrading enzymes, and its receptors. There are two main classes of GABA receptors: GABAA receptors, which are ligand-gated ion channels, and GABAB receptors, which are G-protein coupled receptors.[3] The activation of these receptors typically leads to a hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.

Interaction with GABA Receptors

Table 1: Representative Binding Affinities of GABAergic Compounds

| Compound | Receptor Subtype | Ki (nM) | IC50 (nM) | Reference |

| GABA | GABAA | 10-1000 | - | [7] |

| Muscimol | GABAA | 2-10 | - | [7] |

| Baclofen | GABAB | - | 320 | [7] |

Note: Data for this compound is not available. The values presented are for GABA and related compounds to provide context for the experimental design.

Metabolic Conversion to GABA

The central hypothesis for the biological activity of this compound is its conversion to GABA in the brain. This hydrolysis is catalyzed by esterase enzymes, which are abundant in various tissues, including the brain.

Table 2: Representative Kinetic Parameters for Esterase Activity

| Substrate | Enzyme | Km (mM) | Vmax (µmol/min/mg) | Reference |

| p-Nitrophenyl acetate | Pig Liver Esterase | 0.4 | 12.5 | [8] |

| Ethyl Butyrate | Porcine Liver Esterase | - | - | [8] |

Note: Specific kinetic data for the hydrolysis of this compound is not available. The data presented is for common esterase substrates to provide a comparative context.

Experimental Protocols

To facilitate further investigation into the biological role of this compound, this section provides detailed methodologies for key experiments.

Synthesis and Purification of this compound Hydrochloride

A common method for the synthesis of this compound is through the Fischer esterification of 4-aminobutyric acid.[9]

Protocol:

-

Suspend 4-aminobutyric acid in anhydrous methanol.

-

Cool the mixture in an ice bath and bubble anhydrous hydrogen chloride gas through the suspension.

-

Reflux the reaction mixture under a nitrogen atmosphere for several hours.

-

Remove the solvent in vacuo to yield the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., methanol/ether) to obtain pure this compound hydrochloride.

GABA Receptor Binding Assay

This protocol is adapted from standard radioligand binding assays for GABAA receptors and can be used to determine the binding affinity of this compound.[10][11]

Protocol:

-

Membrane Preparation:

-

Homogenize rat brain tissue in a sucrose (B13894) buffer.

-

Perform differential centrifugation to isolate the crude membrane fraction.

-

Wash the membranes repeatedly to remove endogenous GABA.

-

Resuspend the final membrane pellet in the assay buffer.

-

-

Binding Assay:

-

Incubate the brain membranes with a radiolabeled GABAA receptor ligand (e.g., [3H]muscimol) in the presence of varying concentrations of this compound.

-

Incubate at 4°C for a defined period to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

-

Data Analysis:

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

In Vivo Microdialysis and HPLC Analysis

This protocol allows for the in vivo measurement of this compound and GABA concentrations in the brain of a freely moving animal.[12][13][14]

Protocol:

-

Surgical Implantation:

-

Stereotaxically implant a microdialysis probe into the brain region of interest (e.g., striatum or hippocampus) of an anesthetized rat.

-

Allow the animal to recover from surgery.

-

-

Microdialysis:

-

Perfuse the microdialysis probe with artificial cerebrospinal fluid at a constant flow rate.

-

Collect dialysate samples at regular intervals before and after systemic administration of this compound.

-

-

HPLC Analysis:

-

Data Analysis:

-

Generate standard curves for both this compound and GABA.

-

Calculate the concentrations of both compounds in the dialysate samples over time.

-

Conclusion and Future Directions

This compound holds promise as a research tool and a potential therapeutic agent for modulating the GABAergic system. Its ability to act as a GABA prodrug offers a potential solution to the delivery challenges associated with GABA itself. However, a significant gap remains in our understanding of its specific pharmacological and pharmacokinetic profile.

Future research should focus on obtaining quantitative data for the binding affinity of this compound to GABA receptor subtypes and the kinetic parameters of its hydrolysis by various esterases. In vivo studies are needed to definitively quantify its brain uptake, conversion rate to GABA, and the resulting physiological effects. Furthermore, exploration of potential alternative metabolic pathways beyond simple hydrolysis will provide a more complete picture of its biological importance. The detailed protocols and conceptual frameworks provided in this guide aim to facilitate these critical next steps in unraveling the full potential of this compound in neuroscience and drug development.

References

- 1. Overview of GABA Metabolism - Creative Proteomics [creative-proteomics.com]

- 2. Biochemistry, Gamma Aminobutyric Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. GABA - Wikipedia [en.wikipedia.org]

- 4. gamma-Aminobutyric acid esters. 2. Synthesis, brain uptake, and pharmacological properties of lipid esters of gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 酯酶的酶促测定 [sigmaaldrich.com]

- 9. prepchem.com [prepchem.com]

- 10. PDSP - GABA [kidbdev.med.unc.edu]

- 11. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Microdialysis and Neurotransmitter Analysis - Amuza Inc [amuzainc.com]

- 14. news-medical.net [news-medical.net]

- 15. Improved high-performance liquid chromatographic method for GABA and glutamate determination in regions of the rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. helixchrom.com [helixchrom.com]

- 17. High sensitivity HPLC assay for GABA in brain dialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 4-aminobutanoate: A Technical Guide to its Synthesis from L-Glutamic Acid and its Role in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-aminobutanoate, also known as methyl γ-aminobutyrate or GABA methyl ester, is a derivative of the principal inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA). Its structural relationship with L-glutamic acid, the primary excitatory neurotransmitter, places it at a crucial intersection of neuronal signaling pathways. L-glutamic acid is the metabolic precursor to GABA, which can then be esterified to produce this compound. This technical guide provides an in-depth overview of this compound, focusing on its synthesis from L-glutamic acid, its chemical and physical properties, and its applications as a versatile building block in medicinal chemistry and neuroscience research. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the core knowledge required to synthesize, characterize, and utilize this important compound.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature.[1] Its hydrochloride salt is a white to off-white crystalline solid.[2] The presence of both an amino group and an ester functional group imparts a polar nature to the molecule, influencing its solubility and reactivity.[1] Key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁NO₂ | [3][4] |

| Molecular Weight | 117.15 g/mol | [3][4] |

| CAS Number | 638-39-1 (free base), 13031-60-2 (hydrochloride) | [1] |

| Appearance | Colorless liquid (free base), White to almost white powder (hydrochloride) | [1][2] |

| Melting Point | -40.0 °C (free base), 120-125 °C (hydrochloride) | [1][2] |

| Boiling Point | 203.9 °C | [1] |

| Density | 1.010 g/cm³ | [1] |

| Solubility | Soluble in polar solvents like water. | [1] |

Synthesis from L-Glutamic Acid

The synthesis of this compound from L-glutamic acid is a two-step process. The first step involves the enzymatic decarboxylation of L-glutamic acid to produce γ-aminobutyric acid (GABA). The second step is the esterification of GABA to yield the final product.

Step 1: Enzymatic Decarboxylation of L-Glutamic Acid to γ-Aminobutyric Acid (GABA)

This biotransformation is catalyzed by the enzyme glutamate (B1630785) decarboxylase (GAD), which requires pyridoxal-5'-phosphate (PLP) as a cofactor.[3]

Experimental Protocol:

-

Materials: L-glutamic acid, glutamate decarboxylase (GAD) from a suitable source (e.g., E. coli or Lupinus albus seeds), pyridoxal-5'-phosphate (PLP), sodium phosphate (B84403) buffer (pH 5.7).[5]

-

Procedure:

-

Prepare a solution of L-glutamic acid in sodium phosphate buffer (pH 5.7).

-

Add pyridoxal-5'-phosphate to the solution.

-

Introduce the purified glutamate decarboxylase enzyme to the reaction mixture.

-

Incubate the reaction mixture at 37°C for a sufficient duration (e.g., 60 minutes) to allow for the conversion of L-glutamic acid to GABA.[5] The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction is typically stopped by heat inactivation of the enzyme (e.g., boiling for 10 minutes).[5]

-

The precipitated protein is removed by centrifugation.

-

The supernatant containing GABA can be purified using techniques like paper chromatography or column chromatography.[5]

-

-

Yield: The yield of this enzymatic conversion can be influenced by factors such as enzyme activity, substrate concentration, and reaction conditions. Some studies have reported that the product, GABA, can act as an inhibitor of the enzyme, limiting the yield to around 20-25%.[5]

Step 2: Esterification of γ-Aminobutyric Acid (GABA) to this compound

The resulting GABA can be esterified to its methyl ester. A common method involves the use of methanol (B129727) in the presence of an acid catalyst.

Experimental Protocol:

-

Materials: 4-Aminobutyric acid (GABA), anhydrous methanol, anhydrous hydrogen chloride (HCl) gas or a reagent that generates HCl in situ, such as thionyl chloride or chlorotrimethylsilane (B32843).

-

Procedure using Anhydrous HCl:

-

Suspend 4-aminobutyric acid in anhydrous methanol at room temperature.

-

Slowly bubble anhydrous HCl gas into the mixture. The reaction is exothermic and may require cooling in an ice bath.

-

After the addition of HCl, reflux the reaction mixture for several hours (e.g., 17 hours).

-

Monitor the reaction for completion using TLC.

-

Once the reaction is complete, evaporate the solvent under reduced pressure to obtain the crude this compound hydrochloride.

-

The product can be further purified by recrystallization.

-

-

Procedure using Chlorotrimethylsilane:

-

To a suspension of 4-aminobutyric acid in methanol, slowly add freshly distilled chlorotrimethylsilane at room temperature with stirring.

-

Stir the resulting solution or suspension at room temperature until the reaction is complete as monitored by TLC.

-

Concentrate the reaction mixture on a rotary evaporator to yield the product as its hydrochloride salt.

-

-

Yield: This esterification reaction typically proceeds with good to excellent yields.

Below is a workflow diagram illustrating the synthesis process.

Caption: Workflow for the two-step synthesis of this compound.

Quantitative Data

Spectroscopic Data

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.6 | s | 3H | -OCH₃ |

| ~2.9 | t | 2H | -CH₂-NH₂ |

| ~2.4 | t | 2H | -CH₂-C=O |

| ~1.8 | p | 2H | -CH₂-CH₂-CH₂- |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Assignment |

| ~174 | C=O (ester) |

| ~51 | -OCH₃ |

| ~41 | -CH₂-NH₂ |

| ~31 | -CH₂-C=O |

| ~24 | -CH₂-CH₂-CH₂- |

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak ([M]⁺) at m/z = 117. Common fragmentation patterns include the loss of the methoxy (B1213986) group (-OCH₃) resulting in a fragment at m/z = 86, and cleavage at the α-position to the nitrogen, leading to characteristic fragments.

FTIR (Fourier-Transform Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3250 | N-H stretch (primary amine) |

| 2960-2850 | C-H stretch (alkane) |

| 1735-1750 | C=O stretch (ester) |

| 1250-1000 | C-O stretch (ester) |

| 1650-1580 | N-H bend (primary amine) |

Biological Context and Drug Development Applications

This compound serves as a valuable tool in neuroscience research and as a precursor for the synthesis of various pharmacologically active compounds. Its primary biological relevance stems from its relationship with the GABAergic system.

The GABAergic Signaling Pathway

GABA is the main inhibitory neurotransmitter in the brain, and its signaling is crucial for maintaining the balance between neuronal excitation and inhibition.[6] Dysregulation of the GABAergic system is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders. This compound and its derivatives can modulate this pathway, making them attractive targets for drug development.

The following diagram illustrates the key components of a GABAergic synapse.

Caption: Overview of the GABAergic signaling pathway at the synapse.

Role in Drug Development

This compound's utility in drug development is primarily as a scaffold or starting material for the synthesis of more complex molecules with therapeutic potential. By modifying its structure, researchers can design novel GABA analogs with improved pharmacokinetic and pharmacodynamic properties. These modifications can be aimed at:

-

Increasing Blood-Brain Barrier Permeability: GABA itself has limited ability to cross the blood-brain barrier. Esterification to this compound is one strategy to increase its lipophilicity, potentially enhancing its ability to enter the central nervous system.

-

Targeting Specific GABA Receptor Subtypes: The GABA-A and GABA-B receptors have multiple subtypes with distinct physiological roles.[6] Designing molecules that selectively target specific subtypes can lead to more targeted therapies with fewer side effects.

-

Developing Prodrugs: this compound can be considered a prodrug of GABA, as it can be hydrolyzed in vivo to release the active neurotransmitter. This approach can be used to improve drug delivery and bioavailability.

The development of GABAergic drugs is an active area of research for treating a wide range of neurological and psychiatric conditions. The versatility of this compound as a synthetic intermediate makes it a valuable compound for medicinal chemists working in this field.

Conclusion

This compound is a key derivative of L-glutamic acid with significant importance in the fields of chemistry and neuroscience. Its synthesis, rooted in the fundamental biochemical conversion of glutamate to GABA, provides a bridge between the primary excitatory and inhibitory neurotransmitter systems in the brain. The detailed experimental protocols and comprehensive data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of this versatile molecule. A thorough understanding of its synthesis, properties, and biological context is essential for leveraging this compound in the design and development of novel therapeutics targeting the GABAergic system.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. 4-氨基丁酸甲酯 盐酸盐 ≥99.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C5H11NO2 | CID 18614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. revistas.unav.edu [revistas.unav.edu]

- 6. KEGG PATHWAY: GABAergic synapse - Homo sapiens (human) [kegg.jp]

The Potential Neuroprotective Effects of Methyl 4-aminobutanoate: A Technical Guide

Introduction

Methyl 4-aminobutanoate, also known as methyl gamma-aminobutyrate (B1235393) or GABA methyl ester, is the methyl ester derivative of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS).[1][2] While GABA itself plays a crucial role in maintaining the balance between neuronal excitation and inhibition, its therapeutic application for CNS disorders is limited by its inability to efficiently cross the blood-brain barrier (BBB). This compound, as a more lipophilic ester prodrug, presents a promising strategy to overcome this limitation. Evidence suggests that it can penetrate the CNS, where it is subsequently hydrolyzed to release GABA, thereby augmenting GABAergic neurotransmission. This guide explores the theoretical framework and available evidence supporting the potential neuroprotective effects of this compound, focusing on its mechanism of action, relevant signaling pathways, and the experimental protocols required for its evaluation.

Pharmacokinetics and Mechanism of Action

The primary hypothesis for the neuroprotective action of this compound is its function as a CNS-penetrant prodrug for GABA. Early pharmacological studies have shown that this compound hydrochloride is capable of crossing the blood-brain barrier following systemic administration in rats.[3] Once within the CNS, it is believed to be rapidly hydrolyzed by endogenous esterases in brain tissue to yield GABA and methanol.[4]

This bio-activation is critical, as the subsequent increase in local GABA concentration is expected to potentiate its inhibitory effects. By activating GABA receptors (GABA-A and GABA-B), the released GABA can counteract the excessive neuronal excitation, or excitotoxicity, which is a common pathological hallmark of various neurodegenerative diseases and acute brain injuries like ischemic stroke.

Core Neuroprotective Signaling Pathways

The neuroprotective effects stemming from augmented GABAergic activity are multifaceted. They primarily involve the counteraction of glutamate-induced excitotoxicity, a major driver of neuronal death in ischemic conditions.

-

Inhibition of Excitotoxicity: Glutamate, the primary excitatory neurotransmitter, can cause neuronal damage through excessive activation of its receptors (e.g., NMDA and AMPA receptors), leading to a massive influx of Ca²⁺ ions. This ionic dysregulation activates downstream catabolic enzymes, promotes the generation of reactive oxygen species (ROS), and ultimately triggers apoptotic and necrotic cell death pathways. GABA, by activating GABA-A receptors, causes an influx of Cl⁻ ions, which hyperpolarizes the neuron. This hyperpolarization increases the threshold for neuronal firing, making the neuron less susceptible to excitatory stimuli and thereby reducing the damaging effects of excessive glutamate.

-

Modulation of Nitric Oxide Synthase (nNOS): Excitotoxic stimulation of NMDA receptors is tightly linked to the activation of neuronal nitric oxide synthase (nNOS), leading to the production of nitric oxide (NO). While NO has physiological roles, its overproduction during excitotoxicity contributes to oxidative stress and neuronal damage. Studies have shown that activation of GABA receptors can exert neuroprotective effects by increasing the inhibitory phosphorylation of nNOS at Ser847. This is achieved by enhancing the interaction between nNOS and Postsynaptic Density-95 (PSD95) and by inhibiting protein phosphatases that would otherwise dephosphorylate nNOS. This pathway effectively dampens the production of neurotoxic levels of NO during an ischemic insult.

Quantitative Data (Comparative)

| Compound | Model System | Assay | Key Finding | Reference |

| Muscimol (B1676869) | Rat Hippocampal Slice Cultures | Oxygen-Glucose Deprivation (OGD) | 25 µM muscimol significantly reduced cell death in CA1 and dentate neurons. | [5] |

| Isoflurane (B1672236) | Rat Hippocampal Slice Cultures | Oxygen-Glucose Deprivation (OGD) | 1% isoflurane (a GABA-A potentiator) reduced cell death to control levels. | [5] |

| Muscimol & Baclofen | In vivo Rat Model | Transient Global Ischemia | Combination of agonists significantly protected neurons from ischemia/reperfusion injury. | [6] |

Experimental Protocols

To empirically validate the neuroprotective potential of this compound, a series of standardized in vitro and in vivo experiments are required.

In Vitro Neuroprotection Assay: MTT Assay with Oxidative Stress

This protocol assesses the ability of this compound to protect neuronal cells from death induced by an oxidative stressor like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

-

Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y).

-

Materials:

-

SH-SY5Y cells

-

Culture medium (e.g., DMEM/F12 with 10% FBS)

-

This compound hydrochloride

-

Oxidative stressor (e.g., H₂O₂)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well microplates

-

-

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

-

Pre-treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with medium containing different concentrations of the compound. Include a vehicle control. Incubate for 1-2 hours.

-

Induction of Injury: Add the oxidative stressor (e.g., a final concentration of 100 µM H₂O₂) to all wells except the negative control. Incubate for 18-24 hours.

-

MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the EC₅₀ (effective concentration for 50% protection).

-

In Vitro Ischemia Model: Oxygen-Glucose Deprivation (OGD)

This protocol simulates ischemic conditions in a controlled in vitro setting using primary neuronal cultures or organotypic slices.

-

Model: Primary cortical neurons or organotypic hippocampal slice cultures.

-

Materials:

-

Neuronal culture

-

Normal culture medium (e.g., Neurobasal)

-

Glucose-free medium

-

Hypoxic chamber (95% N₂, 5% CO₂)

-

This compound

-

Cell death marker (e.g., Propidium Iodide or LDH assay kit)

-

-

Procedure:

-

Preparation: Culture primary neurons or hippocampal slices according to standard protocols.

-

Pre-treatment: Treat the cultures with various concentrations of this compound for a designated period (e.g., 1 hour) before OGD.

-

OGD Induction: Wash the cultures and replace the normal medium with glucose-free medium. Place the cultures in a hypoxic chamber for a duration determined by the model's sensitivity (e.g., 60-90 minutes).

-

Reperfusion: Remove cultures from the chamber, replace the OGD medium with normal, glucose-containing medium (which may also contain the test compound), and return them to a normoxic incubator.

-

Assessment of Cell Death: At a specified time post-reperfusion (e.g., 24 hours), assess neuronal death using a fluorescent dye like Propidium Iodide (which stains the nuclei of dead cells) or by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.

-

Analysis: Quantify cell death in treated groups relative to the OGD-only control group to determine the neuroprotective effect.

-

Conclusion and Future Directions

This compound stands as a compound of significant interest for neuroprotection due to its logical design as a blood-brain barrier-penetrant prodrug of GABA. The theoretical basis for its efficacy is strong, rooted in the well-established role of GABA in counteracting excitotoxicity, a central mechanism in many neurological disorders. However, the lack of direct experimental validation is a critical gap in the current literature.

Future research must focus on empirically testing this hypothesis. Comprehensive in vitro studies using models of oxidative stress, excitotoxicity, and oxygen-glucose deprivation are necessary to establish a direct neuroprotective effect and determine its potency. Subsequent in vivo studies in animal models of ischemic stroke or neurodegeneration will be essential to validate these findings, assess its pharmacokinetic/pharmacodynamic profile in the CNS, and confirm its potential as a therapeutic agent.

References

- 1. This compound|GABA Derivative|Research Chemical [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Methyl 4-aminobutyrate = 99.0 AT 13031-60-2 [sigmaaldrich.com]

- 4. purehost.bath.ac.uk [purehost.bath.ac.uk]

- 5. file.selleck.co.jp [file.selleck.co.jp]

- 6. amsdottorato.unibo.it [amsdottorato.unibo.it]

The Role of Methyl 4-aminobutanoate in Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-aminobutanoate, the methyl ester of γ-aminobutyric acid (GABA), represents a chemical entity of significant interest in neuroscience and pharmacology. This technical guide provides a comprehensive overview of its role in neurotransmission, primarily focusing on its function as a prodrug for GABA, the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS). This document details its mechanism of action, blood-brain barrier permeability, and enzymatic conversion to GABA. Furthermore, it furnishes detailed experimental protocols for the characterization of its pharmacological profile and mandatory visualizations of key signaling pathways and experimental workflows.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mature mammalian brain, playing a crucial role in reducing neuronal excitability. Its therapeutic potential in a variety of neurological and psychiatric disorders is well-established. However, the clinical utility of exogenous GABA is severely limited by its inability to efficiently cross the blood-brain barrier (BBB)[1]. To overcome this limitation, various prodrug strategies have been developed, including the esterification of GABA to increase its lipophilicity. This compound (also known as GABA methyl ester) is one such derivative, designed to facilitate entry into the CNS, where it is subsequently hydrolyzed to release the active neurotransmitter, GABA[2].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Its ester functional group increases its lipid solubility compared to the zwitterionic GABA, a key factor in its ability to traverse the BBB.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO₂ | [3] |

| Molecular Weight | 117.15 g/mol | [3] |

| CAS Number | 3251-07-8 (free base) | [3] |

| Synonyms | GABA methyl ester, Methyl 4-aminobutyrate | [3] |

| Solubility | Soluble in water and ethanol | [4] |

Mechanism of Action in Neurotransmission

The primary role of this compound in neurotransmission is that of a GABA prodrug . Following systemic administration, it crosses the blood-brain barrier and is subsequently hydrolyzed by esterases within the brain to yield GABA and methanol[2]. The liberated GABA then exerts its inhibitory effects by acting on its cognate receptors, GABA-A and GABA-B.

Blood-Brain Barrier Permeation and Hydrolysis

Studies have confirmed that this compound hydrochloride can cross the blood-brain barrier after intracardiac administration in rats[2]. Once in the CNS, it is hydrolyzed by brain homogenates to GABA[2]. The efficiency of this process is crucial for its pharmacological activity.

Interaction with GABAergic Systems

While the primary mechanism is through its conversion to GABA, evidence suggests that this compound may also have direct effects on the GABAergic system. It has been reported to act as an inhibitor of GABA binding to crude synaptic plasma membranes and to activate the release and inhibit the uptake of GABA by rat synaptosomes[2]. However, quantitative data on its binding affinity to GABA-A and GABA-B receptors are currently lacking in the literature.

GABA Receptor Signaling Pathways

Once converted to GABA, the neurotransmitter activates two main classes of receptors: GABA-A and GABA-B.

GABA-A Receptor Signaling

GABA-A receptors are ligand-gated ion channels that are permeable to chloride ions (Cl⁻)[5]. Activation by GABA leads to an influx of Cl⁻, causing hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.

GABA-B Receptor Signaling

GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slower and more prolonged inhibitory signals[6]. Their activation leads to the inhibition of adenylyl cyclase and the modulation of K⁺ and Ca²⁺ channels, resulting in a decrease in neuronal excitability.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to characterize the role of this compound in neurotransmission.

Radioligand Binding Assay for GABA-A Receptors

This protocol is adapted from standard procedures for determining the affinity of a test compound for the GABA-A receptor[7].

Objective: To determine the binding affinity (IC₅₀) of this compound for the GABA-A receptor.

Materials:

-

Rat brain cortex membranes

-

[³H]Muscimol (radioligand)

-

Unlabeled GABA (for non-specific binding)

-

This compound

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare rat brain cortical membranes by homogenization and centrifugation.

-

In a series of tubes, add a constant concentration of [³H]Muscimol (e.g., 2 nM).

-

For total binding, add buffer only.

-

For non-specific binding, add a high concentration of unlabeled GABA (e.g., 100 µM).

-

For competition binding, add varying concentrations of this compound.

-

Add the brain membrane preparation to each tube and incubate at 4°C for 60 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC₅₀ value.

In Vitro Hydrolysis of this compound in Brain Homogenates

This protocol is designed to quantify the rate of conversion of this compound to GABA in brain tissue.

Objective: To determine the kinetic parameters (Km and Vmax) of this compound hydrolysis by brain esterases.

Materials:

-

Rat brain tissue

-

Phosphate buffered saline (PBS), pH 7.4

-

This compound

-

LC-MS/MS system

-

Internal standards (e.g., deuterated GABA and deuterated this compound)

Procedure:

-

Prepare a 10% (w/v) brain homogenate in ice-cold PBS.

-

Incubate aliquots of the homogenate at 37°C.

-

At time zero, add varying concentrations of this compound to the homogenate aliquots.

-

At various time points, take samples and immediately quench the enzymatic reaction (e.g., by adding ice-cold acetonitrile).

-

Add internal standards to the quenched samples.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the concentrations of this compound and GABA using a validated LC-MS/MS method.

-

Plot the initial velocity of GABA formation against the substrate (this compound) concentration.

-

Use non-linear regression analysis (e.g., Michaelis-Menten kinetics) to determine the Km and Vmax values.

Conclusion

This compound serves as a promising prodrug for delivering GABA to the central nervous system. Its increased lipophilicity allows it to cross the blood-brain barrier, where it is enzymatically converted to the active neurotransmitter. While its direct interactions with the GABAergic system require further quantitative characterization, its primary role in neurotransmission is to augment the brain's natural inhibitory signaling by increasing the local concentration of GABA. The experimental protocols provided in this guide offer a framework for the detailed investigation of its pharmacokinetic and pharmacodynamic properties, which is essential for its potential development as a therapeutic agent for neurological disorders.

References

- 1. Methyl 4-aminobutyrate = 99.0 AT 13031-60-2 [sigmaaldrich.com]

- 2. 4-aminobutyric acid methyl ester hydrochloride, a precursor of 4-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C5H11NO2 | CID 18614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. GABAA receptor - Wikipedia [en.wikipedia.org]

- 6. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 4-Aminobutanoate: A Brain-Permeant GABA Prodrug with Neuromodulatory Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Methyl 4-aminobutanoate, the methyl ester of γ-aminobutyric acid (GABA), is a significant GABA derivative with the crucial ability to traverse the blood-brain barrier. In the central nervous system, it undergoes hydrolysis to yield GABA, the primary inhibitory neurotransmitter. This conversion allows this compound to function as a prodrug, delivering GABA to the brain and thereby modulating GABAergic neurotransmission. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and its pharmacological significance as a GABA derivative. The document details its interactions with GABAergic systems, summarizing available quantitative data on its biological activities. Furthermore, it provides detailed experimental protocols for its synthesis and for the assessment of GABA receptor binding, offering a valuable resource for researchers in neuroscience and drug development.

Introduction

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a pivotal role in regulating neuronal excitability.[1] Its therapeutic potential in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and spasticity, is well-established. However, the clinical utility of exogenous GABA is severely limited by its inability to effectively cross the blood-brain barrier (BBB).

This compound (also known as GABA methyl ester) is a chemical derivative of GABA designed to overcome this limitation.[2][3] By masking the polar carboxyl group of GABA through esterification, this compound exhibits increased lipophilicity, facilitating its passage across the BBB. Once in the CNS, it is enzymatically hydrolyzed, releasing GABA and effectively elevating its concentrations in the brain. This prodrug strategy makes this compound a valuable tool for studying the central effects of GABA and a potential therapeutic agent in its own right.

This guide will delve into the chemical and pharmacological properties of this compound, its synthesis, and its significance as a GABA derivative.

Chemical and Physical Properties

This compound is the methyl ester formed from the formal condensation of the carboxylic acid group of GABA with methanol (B129727).[2] It is a colorless liquid at room temperature, while its hydrochloride salt is a crystalline solid.[4]

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁NO₂ | [2] |

| Molecular Weight | 117.15 g/mol | [2] |

| Appearance | Colorless liquid | [4] |

| Melting Point | -40 °C | [4] |

| Boiling Point | 203.9 °C | [4] |

| Density | 1.010 g/cm³ | [4] |

Table 1: Physicochemical Properties of this compound.

Synthesis of this compound Hydrochloride

The most common synthesis of this compound is achieved through the Fischer esterification of GABA with methanol in the presence of an acid catalyst. The hydrochloride salt is often prepared to improve stability and handling.

Experimental Protocol: Synthesis via Fischer Esterification

Materials:

-

4-aminobutyric acid (GABA)

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or Hydrogen chloride (HCl) gas

-

Reaction flask with a condenser and magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

Suspend 4-aminobutyric acid in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a condenser.

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred suspension. Alternatively, bubble anhydrous hydrogen chloride gas through the mixture.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid is this compound hydrochloride, which can be further purified by recrystallization if necessary.

Biological Significance and Pharmacological Effects

The primary significance of this compound lies in its ability to act as a CNS-permeant prodrug of GABA.

Blood-Brain Barrier Permeability and Conversion to GABA

An early study demonstrated that this compound hydrochloride can cross the blood-brain barrier following systemic administration in rats. Once in the brain, it is hydrolyzed by esterases to form GABA. This in-situ generation of GABA is the key to its pharmacological activity.

Interaction with the GABAergic System

Research indicates that this compound interacts with multiple components of the GABAergic system:

-

Inhibition of GABA Binding: It has been shown to act as an inhibitor of GABA binding to crude synaptic plasma membranes.

-

Modulation of GABA Transport: The compound can activate the release and inhibit the uptake of GABA by synaptosomes.

In Vivo Pharmacological Effects

Preclinical studies have revealed several in vivo effects of this compound, consistent with enhanced GABAergic neurotransmission:

-

Anticonvulsant Activity: It has been shown to decrease isoniazid-induced convulsions in rats.

-

Anti-aggressive Effects: The compound has demonstrated an anti-aggressive effect in animal models.

Quantitative Pharmacological Data

| Parameter | Species | Value |

| LD50 (Lethal Dose, 50%) | Mouse | 1300 mg/kg |

| LD50 (Lethal Dose, 50%) | Rat | 950 mg/kg |

Table 2: Acute Toxicity of this compound Hydrochloride.

Experimental Protocols for Biological Evaluation

GABA Receptor Binding Assay

This protocol describes a standard radioligand binding assay to determine the affinity of a test compound, such as this compound, for GABA-A receptors.

Materials:

-

Rat brain tissue

-

Homogenization buffer (e.g., 0.32 M sucrose)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand (e.g., [³H]muscimol)

-

Non-specific binding agent (e.g., unlabeled GABA)

-

Glass fiber filters

-

Scintillation cocktail and counter

-

Centrifuge

Membrane Preparation:

-

Homogenize rat brains in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the crude membrane fraction.

-

Wash the pellet by resuspension in binding buffer and recentrifugation multiple times to remove endogenous GABA.

-

Resuspend the final pellet in fresh binding buffer and determine the protein concentration.

Binding Assay:

-

In assay tubes, add the prepared brain membranes, radioligand (e.g., [³H]muscimol at a fixed concentration), and either binding buffer (for total binding), a high concentration of unlabeled GABA (for non-specific binding), or varying concentrations of the test compound.

-

Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding. The affinity of the test compound (Ki) can be determined by analyzing the competition binding data.

Visualizations

Signaling Pathway

Caption: GABAergic signaling and points of modulation by this compound.

Experimental Workflow

Caption: Workflow for the synthesis of this compound HCl.

Logical Relationship

Caption: Logical relationship of this compound's properties and effects.

Conclusion

This compound stands out as a significant derivative of GABA due to its ability to overcome the blood-brain barrier, a major hurdle for the therapeutic application of GABA itself. By acting as a prodrug, it effectively delivers GABA to the central nervous system, where it exerts its neuromodulatory effects. The available evidence, though some of it decades old, points to its potential as an anticonvulsant and a modulator of aggressive behavior. However, a notable gap exists in the literature regarding comprehensive quantitative data on its receptor binding affinities and transporter inhibition potencies. Further research to elucidate these parameters would be invaluable for a more complete understanding of its pharmacological profile and for exploring its full therapeutic potential. The experimental protocols provided in this guide offer a framework for researchers to pursue these and other investigations into this promising GABAergic agent.

References

Solubility Profile of Methyl 4-Aminobutanoate in Polar and Non-Polar Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of methyl 4-aminobutanoate. Due to a lack of extensive publicly available quantitative data for the freebase form of this compound, this guide focuses on its predicted solubility based on its chemical structure, qualitative descriptions from available literature, and detailed experimental protocols for determining its solubility.

Introduction to this compound

This compound, also known as methyl 4-aminobutyrate or the methyl ester of gamma-aminobutyric acid (GABA), is a chemical compound with the formula C5H11NO2.[1] It is a derivative of the neurotransmitter GABA.[2] At room temperature, it exists as a colorless liquid.[1] Understanding its solubility in various solvents is crucial for its application in research and development, particularly in drug formulation and biochemical assays.

Predicted and Observed Solubility Profile

This compound's molecular structure, containing both a polar amino group (-NH2) and a moderately polar ester group (-COOCH3), as well as a non-polar hydrocarbon chain, dictates its solubility behavior. The presence of the amino group allows for hydrogen bonding with polar protic solvents, suggesting good solubility in such solvents.[1]

Table 1: Predicted and Qualitative Solubility of this compound (Freebase)

| Solvent Classification | Solvent | Predicted/Observed Solubility | Rationale |

| Polar Protic | Water | Soluble | The amino group can form strong hydrogen bonds with water molecules.[1] |

| Methanol | Very Soluble | "Like dissolves like" principle; both are polar and can engage in hydrogen bonding. | |

| Ethanol (B145695) | Very Soluble | Similar to methanol, ethanol is a polar protic solvent. It is suggested to be more soluble in ethanol than in hydrocarbons.[1] | |

| Polar Aprotic | DMSO | Soluble | The hydrochloride salt is highly soluble in DMSO.[3][4] The freebase is also expected to be soluble due to the solvent's high polarity and ability to accept hydrogen bonds. |

| Acetone | Moderately Soluble | Acetone is a polar aprotic solvent that can interact with the ester group. | |

| Non-Polar | Diethyl Ether | Slightly to Moderately Soluble | A related compound, methyl 4-aminobenzoate (B8803810), is soluble in ether.[5][6] The non-polar hydrocarbon portion of this compound would favor this interaction. |

| Toluene (B28343) | Sparingly Soluble | The non-polar aromatic ring of toluene will have weak interactions with the non-polar part of the molecule. | |

| Hexane (B92381) | Insoluble to Sparingly Soluble | As a non-polar hydrocarbon, hexane is unlikely to effectively solvate the polar amino and ester groups.[1] |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods are necessary. The "shake-flask" method is a widely recognized technique for determining the thermodynamic solubility of a compound.[7][8][9]

Shake-Flask Method for Thermodynamic Solubility

This method involves equilibrating an excess amount of the solute with a solvent over a defined period and then measuring the concentration of the dissolved compound in the supernatant.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, hexane)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of this compound to a glass vial. The excess solid should be visible.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).[7][10]

-

After equilibration, allow the vial to stand to let undissolved material settle.

-

Carefully withdraw a sample of the supernatant.

-

Filter the sample through a syringe filter to remove any remaining undissolved particles.

-

Dilute the filtered solution with an appropriate solvent to a concentration within the analytical instrument's linear range.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis method.[10][11][12]

-

Calculate the original solubility in the solvent, accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method followed by HPLC analysis.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

The solubility of this compound is governed by its bifunctional nature, possessing both polar and non-polar characteristics. It is predicted to be soluble in polar solvents, particularly protic solvents capable of hydrogen bonding, and less soluble in non-polar hydrocarbon solvents. For drug development and research applications requiring precise solubility data, it is imperative to perform experimental determination using standardized methods such as the shake-flask protocol outlined in this guide. The lack of publicly available quantitative data highlights the need for such experimental work to fully characterize this compound's physicochemical properties.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | C5H11NO2 | CID 18614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Methyl 4-aminobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. Methyl 4-aminobenzoate | 619-45-4 [chemicalbook.com]

- 7. enamine.net [enamine.net]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. improvedpharma.com [improvedpharma.com]

Methyl 4-aminobutanoate Hydrochloride: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for Methyl 4-aminobutanoate hydrochloride (CAS No: 13031-60-2). Understanding the chemical and physical stability of this compound is critical for ensuring its integrity, and reproducibility in research and pharmaceutical development. This document outlines recommended storage protocols, potential degradation pathways, and standardized methodologies for stability assessment.

Physicochemical Properties

This compound hydrochloride is the hydrochloride salt of the methyl ester of gamma-aminobutyric acid (GABA). It is a white to almost white crystalline powder.[1][2] Key physical and chemical data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₂ClNO₂ | [3] |

| Molecular Weight | 153.61 g/mol | [3] |

| Appearance | White to almost white powder or crystal | [1][2] |

| Melting Point | 120-125 °C | [1] |

| Purity | >98% (HPLC) | [4] |

Stability Profile and Storage Conditions

The stability of this compound hydrochloride is influenced by temperature, moisture, and light. It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can impact its long-term stability.[5]

Storage of Solid Compound

For long-term storage, the solid compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated area.[6] To maximize shelf life, the following conditions are recommended:

| Storage Condition | Duration | Notes |

| -20°C | ≥ 3 years | Recommended for long-term storage.[4][7] |

| 4°C | Not specified | Suitable for short-term storage; must be sealed and protected from moisture.[3] |

| Room Temperature | Not specified | Store in an inert atmosphere.[1] |

Storage of Solutions

Solutions of this compound hydrochloride are significantly less stable than the solid form and require colder storage temperatures to prevent degradation. It is advisable to prepare solutions fresh and store them in aliquots to avoid repeated freeze-thaw cycles.[8]

| Storage Condition | Solvent | Duration |

| -80°C | In solvent | up to 6 months |

| -20°C | In solvent | up to 1 month |

Note: The specific solvent was not consistently specified across sources, but DMSO is a common solvent for this compound.[7]

Incompatible Materials and Conditions to Avoid

To prevent degradation, avoid storing this compound hydrochloride with the following:

Conditions to avoid include:

Experimental Protocols for Stability Assessment

The following are detailed methodologies for key stability-indicating experiments, adapted from international guidelines such as those from the International Council for Harmonisation (ICH).

Thermal Stability (Thermogravimetric Analysis - TGA)

Objective: To determine the thermal decomposition profile of this compound hydrochloride.

Methodology:

-

Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.

-

Place a small, accurately weighed sample (5-10 mg) of this compound hydrochloride into a tared TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample under a controlled inert atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 300 °C).

-

Continuously monitor and record the sample weight as a function of temperature.

-

The temperature at which significant weight loss occurs indicates thermal decomposition.

Hydrolytic Stability

Objective: To assess the stability of this compound hydrochloride in the presence of water.

Methodology:

-

Prepare solutions of this compound hydrochloride at a known concentration in purified water.

-

Divide the solution into multiple sealed vials.

-

Store the vials at various temperatures (e.g., 25°C, 40°C, and 60°C).

-

At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), withdraw a vial from each temperature condition.

-

Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the parent compound and the presence of any degradation products.

-

Calculate the rate of degradation at each temperature.

Photostability

Objective: To evaluate the effect of light exposure on the stability of this compound hydrochloride. This protocol is based on ICH Q1B guidelines.[9][10]

Methodology:

-

Expose a sample of the solid compound and a solution in a chemically inert, transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5][9][10]

-

A dark control sample, wrapped in aluminum foil to protect it from light, should be stored under the same temperature and humidity conditions.[5]

-

After the exposure period, analyze both the exposed and control samples by a validated stability-indicating HPLC method.

-

Compare the results to determine the extent of photodegradation. Assess any changes in physical properties such as appearance and color.

Logical Workflow for Storage and Handling

The following diagram illustrates the decision-making process for the appropriate storage and handling of this compound hydrochloride to ensure its stability.

References

- 1. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]

- 2. benchchem.com [benchchem.com]

- 3. ICH Official web site : ICH [ich.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Photostability Testing - Sampled [sampled.com]

- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]

- 9. database.ich.org [database.ich.org]

- 10. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide to the Metabolic Pathways of Methyl 4-aminobutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract